N'-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
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Overview
Description
N’-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide: is a synthetic organic compound characterized by its complex structure, which includes a cyanophenyl group, a morpholinylcyclobutyl moiety, and an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide typically involves multiple steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of a 2-cyanophenyl derivative through a nitrile formation reaction, often starting from a halogenated benzene compound.
Morpholine Addition: The morpholine ring is then introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate.
Oxamide Formation: Finally, the oxamide linkage is formed through a condensation reaction between the amine group of the morpholinylcyclobutyl intermediate and an oxalyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide would involve optimizing these synthetic steps for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperature conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N’-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, N’-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N’-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and pathways, which are exploited in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Cyanophenyl)-N-[(1-piperidin-4-ylcyclobutyl)methyl]oxamide
- N’-(2-Cyanophenyl)-N-[(1-pyrrolidin-4-ylcyclobutyl)methyl]oxamide
- N’-(2-Cyanophenyl)-N-[(1-azepan-4-ylcyclobutyl)methyl]oxamide
Uniqueness
Compared to these similar compounds, N’-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c19-12-14-4-1-2-5-15(14)21-17(24)16(23)20-13-18(6-3-7-18)22-8-10-25-11-9-22/h1-2,4-5H,3,6-11,13H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYRRQSMAARJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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